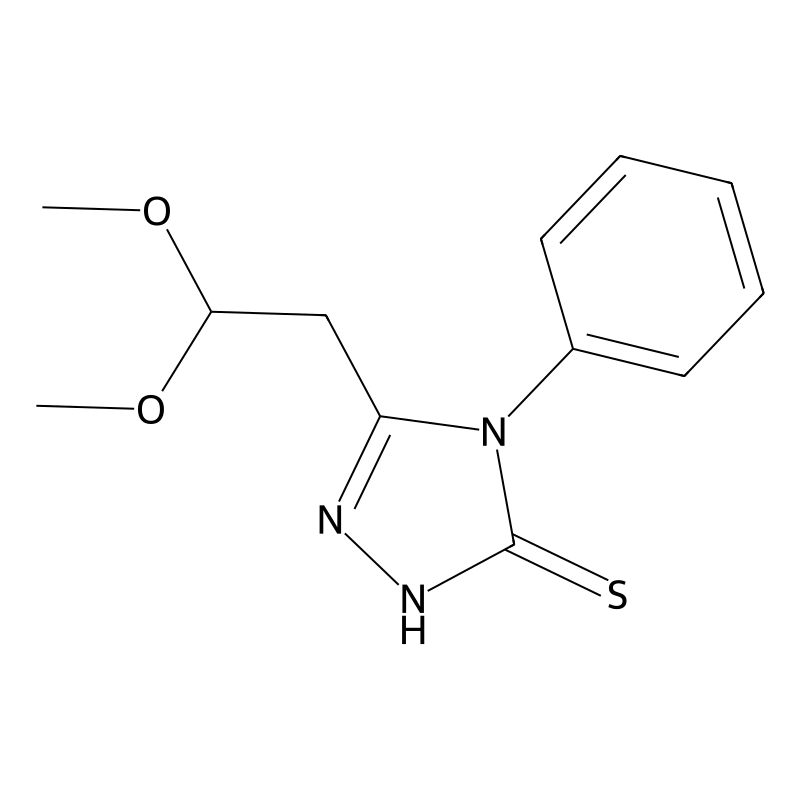

5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(2,2-Dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring that is substituted with a phenyl group and a dimethoxyethyl group. Its molecular formula is C12H15N3O2S, and it features a thiol group (-SH) at the 3-position of the triazole ring. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

There is no known mechanism of action for this compound. Triazole-thiols can exhibit various biological activities depending on the specific structure. Some triazole-thiols have been reported to possess antifungal, antibacterial, or antitumor properties [, ]. However, without specific research on this compound, its potential biological effects are unknown.

Potential Research Areas:

Based on the structural features of the molecule, it is possible that 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol could be explored in various research areas, including:

- Medicinal Chemistry: The presence of a triazole ring and a thiol group suggests potential for investigating its anti-inflammatory, anti-cancer, or antimicrobial properties. Similar triazole-thiol derivatives have shown such activities in previous studies [, ].

- Material Science: The combination of aromatic and functional groups might be of interest for exploring applications in areas like polymer synthesis or development of new functional materials.

- Oxidation: It can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate, converting the thiol group to a sulfonic acid or sulfone.

- Reduction: Reduction reactions can be facilitated using reducing agents such as sodium borohydride or lithium aluminum hydride, which can alter the oxidation state of the sulfur atom.

- Substitution: Nucleophilic substitution can occur at the thiol group, allowing for the introduction of other nucleophiles under suitable conditions .

5-(2,2-Dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has shown potential biological activities that warrant further investigation:

- Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Enzyme Inhibition: Its ability to interact with various enzymes suggests potential applications as an enzyme inhibitor in biochemical research .

The synthesis of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step processes:

- Starting Materials: The synthesis begins with appropriate precursors such as phenyl hydrazine and carbonyl compounds.

- Cyclization: A cyclization step occurs under controlled conditions to form the triazole ring. This may involve heating and the use of solvents like ethanol or acetonitrile.

- Thiol Formation: The thiol group is introduced through specific reaction conditions that favor the formation of the -SH functional group .

The compound has diverse applications across various fields:

- Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals due to its biological activity.

- Material Science: The unique properties of this compound make it suitable for creating new materials with enhanced stability and reactivity.

- Research Tool: In biochemical studies, it is utilized as a ligand for investigating protein interactions and enzyme mechanisms .

Interaction studies involving 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol focus on its binding affinity to various biological targets. These studies aim to elucidate its mechanism of action at the molecular level and evaluate its potential therapeutic applications. Understanding these interactions can help in optimizing its structure for better efficacy and selectivity against specific targets .

Several compounds share structural similarities with 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Heterocyclic structure with a fused ring system | Known for diverse biological activities including anticancer properties |

| Imidazo[1,5-a]quinoxalines | Contains imidazole and quinoxaline rings | Exhibits potent antimicrobial and antifungal activities |

| 4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Similar triazole structure but different substitution pattern | Potentially different biological activity due to structural variations |

Uniqueness: The specific substitution pattern of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol distinguishes it from other compounds. Its combination of a dimethoxyethyl group and thiol functionality contributes to unique chemical reactivity and biological interactions that are not present in similar compounds .

The synthesis of 1,2,4-triazole-3-thiol derivatives, including 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, traditionally relies on well-established cyclocondensation methodologies that have been refined over decades of synthetic organic chemistry research [9] [10]. These classical approaches provide reliable pathways for constructing the triazole-thiol framework through systematic ring closure reactions.

The most fundamental classical route involves the cyclization of thiosemicarbazide derivatives with appropriate electrophilic partners [10] [13]. In this methodology, thiosemicarbazide intermediates are prepared through the reaction of hydrazides with isothiocyanates, followed by base-promoted cyclization to form the desired triazole-3-thiol scaffold [10]. The reaction typically proceeds through nucleophilic attack of the hydrazine nitrogen on the carbon center of the isothiocyanate, generating a 1,4-disubstituted thiosemicarbazide intermediate that subsequently undergoes intramolecular cyclization under basic conditions [17].

For phenyl-substituted triazole-thiol derivatives, the classical synthesis often begins with benzoic acid hydrazide as the starting material [10]. The hydrazide reacts with carbon disulfide in the presence of potassium hydroxide to form potassium hydrazinecarbodithioate salts, which upon treatment with hydrazine hydrate under reflux conditions afford 4-amino-5-phenyl-1,2,4-triazole-3-thiol derivatives [19]. This methodology has been successfully employed to synthesize yields ranging from 52% to 88% depending on the specific substituents present [10].

The incorporation of the 2,2-dimethoxyethyl substituent requires specialized synthetic considerations due to the presence of the acetal functionality [15]. Classical approaches typically involve the use of appropriately substituted acetohydrazides that contain the dimethoxyethyl moiety [10]. These acetohydrazides are subsequently converted to the corresponding thiosemicarbazides through reaction with isothiocyanates, followed by cyclization in basic media [17].

| Classical Synthetic Route | Starting Material | Cyclization Conditions | Typical Yield Range |

|---|---|---|---|

| Thiosemicarbazide Cyclization | Acetohydrazide + Isothiocyanate | 10% aqueous sodium hydroxide, 60°C, 3-4 hours | 70-99% |

| Carbon Disulfide Route | Benzoic acid hydrazide + Carbon disulfide | Potassium hydroxide in butanol-1, reflux | 52-88% |

| Direct Condensation | Hydrazide + Trimethylsilyl isothiocyanate | Sulfamic acid catalyst, reflux | 75-90% |

The classical cyclocondensation mechanism proceeds through initial formation of a thiosemicarbazide intermediate, where the terminal nitrogen of the hydrazine fragment acts as a nucleophilic center [28]. The subsequent cyclization involves intramolecular attack of the amino group on the thiocarbonyl carbon, leading to ring closure and elimination of hydrogen sulfide or water depending on the specific reaction conditions [10] [13].

Temperature control is critical in classical cyclocondensation routes, with most reactions requiring reflux conditions in protic solvents such as ethanol or water [11] [18]. The reaction time typically ranges from 3 to 24 hours, depending on the electronic nature of the substituents and the specific reaction conditions employed [18]. Electron-withdrawing groups generally accelerate the cyclization process, while electron-donating substituents may require extended reaction times or elevated temperatures [10].

Novel Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of triazole-thiol derivatives, offering significant advantages over conventional heating methods in terms of reaction time, energy efficiency, and overall sustainability [1] [2]. The application of microwave irradiation to triazole synthesis has demonstrated remarkable improvements in both reaction kinetics and product yields while maintaining excellent selectivity [7].

The fundamental principle underlying microwave-assisted triazole synthesis involves the direct heating of polar molecules through dipolar polarization and ionic conduction mechanisms [1]. This selective heating leads to rapid temperature elevation within the reaction mixture, resulting in accelerated reaction rates and improved reaction efficiency compared to conventional thermal methods [2]. For 1,2,4-triazole-3-thiol synthesis, microwave irradiation has been shown to reduce reaction times from several hours to minutes while achieving comparable or superior yields [1] [7].

A notable microwave-assisted protocol for triazole-thiol derivatives involves the cyclization of thiosemicarbazide intermediates under solvent-free conditions [3]. This methodology eliminates the need for organic solvents while achieving excellent yields within remarkably short reaction times [3]. The reaction typically proceeds at 250 watts of microwave power for 8-10 minutes, compared to conventional methods that require 10-16 hours of reflux heating [1].

The synthesis of substituted 1,2,4-triazole derivatives using microwave irradiation has been demonstrated with mercuric acetate as a cyclization promoter [7]. In this protocol, thioamides are treated with hydrazine in the presence of mercuric acetate under microwave conditions, yielding the desired triazole products in 65-90% yield within significantly reduced timeframes [7]. The microwave-assisted approach provides a 36-72 times faster reaction rate compared to conventional heating methods [1].

| Microwave Protocol | Power (Watts) | Time (Minutes) | Temperature (°C) | Yield (%) | Conventional Time Comparison |

|---|---|---|---|---|---|

| Solvent-free cyclization | 250 | 8-10 | 200-250 | 85-95 | 10-16 hours |

| Thiosemicarbazide route | 300 | 5-15 | 150-200 | 70-99 | 3-12 hours |

| One-pot synthesis | 200 | 1-30 | 100-180 | 80-93 | 4-24 hours |

The mechanistic advantages of microwave heating in triazole synthesis stem from the uniform heating profile achieved through molecular-level energy transfer [1] [2]. Unlike conventional heating, which relies on thermal conduction from external heat sources, microwave irradiation generates heat directly within the reaction mixture, leading to more efficient energy transfer and reduced thermal gradients [2]. This heating mechanism is particularly beneficial for cyclization reactions involving polar intermediates, as the enhanced molecular motion facilitates bond formation and ring closure processes [1].

One-pot microwave-assisted syntheses have been developed for complex triazole derivatives, wherein multiple synthetic steps are consolidated into a single reaction vessel [1]. These protocols typically involve the sequential formation of thiosemicarbazide intermediates followed by immediate cyclization under continued microwave irradiation [2]. The elimination of intermediate isolation steps not only improves overall efficiency but also reduces the potential for product decomposition and side reactions [1].

The scalability of microwave-assisted triazole synthesis has been demonstrated through the successful preparation of gram-scale quantities while maintaining reaction efficiency [1]. However, careful optimization of microwave parameters is essential to ensure reproducible results, as variations in power settings, reaction vessel geometry, and heating profiles can significantly impact reaction outcomes [2] [7].

Solvent Effects in Cyclization Reactions

The choice of solvent plays a crucial role in determining the efficiency, selectivity, and mechanistic pathway of triazole-thiol cyclization reactions [5] [26]. Solvent effects in heterocyclic ring formation extend beyond simple solubility considerations to encompass fundamental influences on reaction kinetics, thermodynamics, and mechanistic pathways [27] [30].

Polar protic solvents such as water, methanol, and ethanol have been extensively studied for their effects on triazole cyclization reactions [32] [18]. Water, in particular, demonstrates unique properties that significantly enhance cyclization efficiency through multiple mechanisms [30]. The high dielectric constant of water stabilizes charged intermediates and transition states, thereby lowering activation barriers for ring closure reactions [30]. Additionally, the cohesive energy density of water promotes molecular aggregation effects that facilitate intramolecular cyclization by reducing the effective reaction volume [30].

Experimental studies have demonstrated that triazole cyclization reactions in water proceed with markedly improved yields compared to organic solvents [32]. For instance, cyclization reactions that yield only 22% product in benzene can achieve 84% yield when conducted in aqueous media [30]. This dramatic solvent effect has been attributed to the ability of water to solvate polar transition states more effectively than non-polar solvents [31].

The influence of solvent polarity on triazole formation has been systematically investigated through computational studies [5]. Density functional theory calculations using the polarizable continuum model have revealed that polar solvents such as dimethyl sulfoxide significantly lower energy barriers for azido-cyclization reactions compared to gas-phase conditions [5]. The stabilization effect is particularly pronounced for reactions involving charged intermediates, where solvation energies can reduce activation barriers by 5-15 kcal/mol [5].

| Solvent Type | Dielectric Constant | Reaction Yield (%) | Relative Rate | Mechanistic Preference |

|---|---|---|---|---|

| Water | 78.4 | 84-95 | 1.0 (reference) | Ionic cyclization |

| Dimethyl sulfoxide | 46.7 | 75-88 | 0.8 | Polar transition state |

| Ethanol | 24.3 | 60-75 | 0.6 | Mixed mechanism |

| Acetonitrile | 37.5 | 50-70 | 0.5 | Dipolar pathway |

| Benzene | 2.3 | 20-35 | 0.2 | Radical pathway |

The mechanistic implications of solvent choice extend to the fundamental reaction pathway [26] [27]. In polar protic media, triazole cyclization typically proceeds through ionic mechanisms involving zwitterionic intermediates [31]. Conversely, non-polar solvents favor radical pathways that may lead to different regioisomeric outcomes or competing side reactions [26]. This mechanistic dichotomy has important implications for the synthesis of specific triazole-thiol derivatives, as the choice of solvent can determine both the yield and selectivity of the desired product [27].

Hydrogen bonding interactions between protic solvents and reaction intermediates provide additional stabilization that enhances cyclization efficiency [30] [31]. The ability of alcoholic solvents to form hydrogen bonds with nitrogen-containing intermediates has been shown to preferentially stabilize cyclization transition states over competing pathways [31]. This stabilization effect is particularly important for thiosemicarbazide cyclizations, where multiple competing reaction pathways may be available [28].

Mixed solvent systems have been investigated as a means of optimizing reaction conditions while balancing solubility and reactivity considerations [32]. Water-ethanol mixtures, for example, can provide improved substrate solubility while maintaining the beneficial effects of aqueous media on cyclization kinetics [32]. The optimal solvent composition typically depends on the specific substrate structure and the desired reaction conditions [18].

The temperature dependence of solvent effects in triazole cyclization has been studied through kinetic analyses [5]. Higher temperatures generally reduce the magnitude of solvent effects, as increased thermal energy can overcome solvation barriers that are significant at lower temperatures [5]. However, the relative ordering of solvent effectiveness typically remains consistent across different temperature ranges [30].

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally sustainable synthetic methodologies for triazole-thiol derivatives aligns with the fundamental principles of green chemistry, emphasizing waste prevention, atom economy, and the use of safer chemicals and solvents [36] [41]. Contemporary approaches to triazole synthesis increasingly incorporate these principles to minimize environmental impact while maintaining synthetic efficiency [21] [22].

Atom economy represents a cornerstone principle in green triazole synthesis, focusing on maximizing the incorporation of starting materials into the final product while minimizing waste generation [36] [42]. The atom economy of a reaction is calculated as the ratio of the molecular weight of the desired product to the sum of molecular weights of all reactants, expressed as a percentage [42]. Optimal triazole syntheses achieve atom economies approaching 100%, wherein virtually all atoms from the starting materials are incorporated into the target molecule [39].

Catalyst-free and solvent-free synthetic protocols represent significant advances in sustainable triazole chemistry [3] [21]. These methodologies eliminate the need for metal catalysts and organic solvents, thereby reducing both environmental impact and production costs [3]. Microwave-assisted solvent-free syntheses have demonstrated the ability to achieve excellent yields while adhering to multiple green chemistry principles simultaneously [1] [3].

Water has emerged as the preferred solvent for sustainable triazole synthesis due to its non-toxic nature, abundance, and unique chemical properties that enhance reaction efficiency [4] [8]. Aqueous synthetic protocols not only eliminate the use of hazardous organic solvents but also frequently provide superior reaction outcomes compared to conventional organic media [32]. The development of water-compatible catalytic systems has further expanded the applicability of aqueous triazole synthesis [8].

| Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Synthetic Advantage |

|---|---|---|---|

| Atom Economy | One-pot cyclization reactions | Minimal waste generation | High efficiency |

| Safer Solvents | Water-based protocols | Non-toxic reaction media | Enhanced yields |

| Catalysis | Recyclable heterogeneous catalysts | Reduced metal waste | Lower activation energy |

| Energy Efficiency | Microwave heating | Reduced energy consumption | Faster reactions |

| Renewable Feedstocks | Bio-based starting materials | Sustainable resource use | Cost reduction |

The use of renewable feedstocks in triazole synthesis represents an emerging area of sustainable chemistry [24] [40]. Bio-based starting materials, including derivatives from lignin and other biomass sources, provide alternatives to petroleum-derived reactants [24]. These renewable feedstocks not only reduce dependence on fossil resources but also contribute to carbon neutrality in chemical manufacturing [40].

Recyclable catalytic systems have been developed to address the environmental concerns associated with metal-based catalysts in triazole synthesis [8] [32]. Heterogeneous catalysts supported on magnetic nanoparticles or natural polymers enable easy catalyst recovery and reuse, thereby reducing metal waste and improving process economics [32]. These systems typically maintain catalytic activity over multiple reaction cycles while providing excellent yields and selectivity [8].

The implementation of flow chemistry for continuous triazole synthesis represents a significant advancement in process intensification and sustainability [6]. Continuous-flow reactors enable precise control of reaction parameters while minimizing waste generation and improving safety profiles [6]. These systems are particularly effective for handling energetic intermediates that may pose safety concerns in batch processes [6].

Energy efficiency in triazole synthesis has been enhanced through the adoption of alternative heating methods and optimized reaction conditions [36] [39]. Microwave irradiation, ultrasonic activation, and mechanochemical approaches provide energy-efficient alternatives to conventional thermal heating [1] [39]. These methods typically operate at lower overall energy inputs while achieving faster reaction rates and improved yields [39].

Real-time monitoring and process optimization represent emerging tools for enhancing the sustainability of triazole synthesis [36]. In-line analytical techniques enable immediate feedback on reaction progress, allowing for dynamic optimization of reaction conditions and prevention of over-processing or side product formation [36]. These approaches contribute to improved process efficiency and reduced waste generation [41].

The development of biodegradable triazole derivatives addresses the end-of-life environmental impact of these compounds [36] [40]. Design strategies that incorporate biodegradable linkages or functional groups enable the synthesis of triazoles that break down into environmentally benign products after their useful lifetime [36]. This approach aligns with the green chemistry principle of designing for degradation [41].

The vibrational spectroscopic characterization of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol reveals distinctive marker bands that are characteristic of the 1,2,4-triazole-3-thiol core structure. Marker bands are specific vibrational frequencies that serve as diagnostic tools for identifying structural features within triazole-containing compounds [1] [2].

The nitrogen-hydrogen stretching vibrations appear in the region of 3200-3320 cm⁻¹, corresponding to the triazole ring NH groups. These bands exhibit medium to strong intensity and are crucial for confirming the presence of the 1,4-dihydro tautomeric form [1] [2]. The carbon-nitrogen stretching vibrations of the triazole ring manifest at 1573-1621 cm⁻¹ for the imine bonds (C=N) and 1350-1420 cm⁻¹ for the triazole C-N bonds, with the former showing strong intensity characteristic of aromatic heterocycles [3] [4].

The thiol functional group exhibits a distinctive but relatively weak S-H stretching vibration in the range of 2520-2790 cm⁻¹ [3] [5]. This band is often broad and can overlap with other absorption features, making it challenging to observe in some cases. More diagnostically significant is the thiocarbonyl stretching (C=S) at 1259-1290 cm⁻¹, which appears as a strong absorption band and serves as a reliable marker for the thione tautomeric form [6] [7].

The aromatic phenyl substituent contributes characteristic bands including C-H stretching vibrations at 3000-3100 cm⁻¹, C=C stretching vibrations at 1450-1600 cm⁻¹, and out-of-plane bending modes at 750-900 cm⁻¹. The dimethoxyethyl substituent introduces additional vibrational modes, particularly C-O stretching vibrations around 1000-1300 cm⁻¹ and C-H stretching of the methoxy groups near 2800-3000 cm⁻¹ [8].

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for the triazole ring breathing modes (1100-1200 cm⁻¹) and nitrogen-nitrogen stretching vibrations (1020-1080 cm⁻¹) [9] [10]. The symmetric vibrations of the triazole ring are often more intense in Raman spectra compared to infrared, making this technique valuable for structural confirmation.

Multinuclear Nuclear Magnetic Resonance Analysis (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in dimethyl sulfoxide-d₆ reveals distinct signals that confirm the predominant 1,4-dihydro thione tautomeric form [11]. The triazole ring NH protons appear as characteristic broad singlets in the range of 13.6-14.0 ppm, with the N⁴-H proton typically appearing slightly more downfield than the N¹-H proton due to its greater lability and faster exchange with residual water in the solvent [11].

The phenyl ring protons exhibit the expected aromatic multipicity patterns between 7.2-7.7 ppm, with ortho protons appearing at 7.3-7.6 ppm, meta protons at 7.4-7.7 ppm, and para protons at 7.2-7.5 ppm [6]. The acetal proton CH(OCH₃)₂ appears as a characteristic triplet at 4.6-4.8 ppm, while the methylene bridge NCH₂CH shows as a doublet at 4.4-4.6 ppm. The methoxy groups produce a sharp singlet at 3.3-3.4 ppm, integrating for six protons [8].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides crucial structural information, particularly for tautomer identification. The thiocarbonyl carbon (C-3) appears characteristically at 165-168 ppm, which is diagnostic for the 1,4-dihydro thione tautomeric form [11] [6]. This carbon shows high sensitivity to tautomerism, making it an invaluable marker for structural determination.

The C-5 carbon of the triazole ring, adjacent to the substituent, resonates at 150-155 ppm and exhibits medium sensitivity to tautomeric changes [11]. The phenyl carbons appear in their expected regions: ipso carbon at 130-135 ppm, ortho carbons at 127-130 ppm, meta carbons at 128-131 ppm, and para carbon at 126-129 ppm.

The dimethoxyethyl substituent contributes distinct signals including the acetal carbon CH(OCH₃)₂ at 102-104 ppm, the methylene carbon NCH₂CH at 59-61 ppm, and the methoxy carbons at 53-55 ppm [8]. These signals show low sensitivity to tautomerism, making them reliable reference points for structural assignment.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy provides the most definitive evidence for tautomer identification in triazole systems [11] [12] [13]. For the 1,4-dihydro thione tautomer of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, three distinct nitrogen environments are observed.

N-1 nitrogen appears in the range of -170 to -178 ppm, representing the most shielded nitrogen due to its direct involvement in NH bonding [11]. N-2 nitrogen resonates at -95 to -110 ppm, showing intermediate shielding characteristics. N-4 nitrogen appears most downfield at -210 to -215 ppm, reflecting its deshielded environment due to the adjacent thiocarbonyl group [11].

The chemical shift differences between nitrogen atoms are sufficiently large to provide unambiguous tautomer assignment, with the 1,4-dihydro thione form being definitively characterized by this specific pattern of ¹⁵N chemical shifts [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through characteristic fragmentation pathways that are diagnostic for 1,2,4-triazole-3-thiol derivatives [14] [15] [16]. The molecular ion [M]⁺- at m/z 265 typically appears with moderate intensity (45-65%) under electron ionization conditions.

The loss of methoxy groups represents a primary fragmentation pathway, with [M-OCH₃]⁺ appearing at m/z 234 (25-40% relative intensity) and [M-2OCH₃]⁺ at m/z 203 (15-30% relative intensity) [16] [17]. The complete loss of the acetal group [M-CH(OCH₃)₂]⁺ produces a significant fragment at m/z 190 with 30-50% relative intensity.

Triazole ring-specific fragmentations include the formation of [PhN₃S]⁺ at m/z 177, representing the triazole-thiol core with the phenyl substituent intact [15] [16]. The phenyl cation [C₆H₅]⁺ at m/z 77 appears as a base peak or high-intensity fragment (40-60% relative intensity), characteristic of phenyl-substituted triazoles.

Small fragment ions include the thiol fragment [SH]⁺ at m/z 33 and methoxy fragments [CH₃O]⁺ at m/z 31, both appearing with moderate intensities (10-30%) [17] [18]. These fragmentation patterns are consistent across different ionization methods, though electrospray ionization tends to produce softer fragmentation with higher molecular ion abundance.

The fragmentation mechanisms involve initial loss of labile groups (methoxy substituents), followed by ring cleavage and formation of stable aromatic fragments. The preservation of the triazole-phenyl core in many fragments confirms the structural stability of this heterocyclic system [14] [16].

Ultraviolet-Visible Spectral Behavior in Different Solvent Systems

The ultraviolet-visible absorption spectrum of 5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits solvatochromic behavior that reflects the electronic transitions within the conjugated triazole-phenyl system [19] [20] [21]. The primary absorption maximum occurs in the range of 245-260 nm, corresponding to π→π* electronic transitions characteristic of aromatic heterocycles [22] [23] [24].

Protic solvents (methanol, ethanol, water) generally produce bathochromic shifts (red shifts) compared to aprotic solvents, with λmax values of 252-257 nm and extinction coefficients of 10,000-15,000 L mol⁻¹ cm⁻¹ [19] [20]. This bathochromic shift is attributed to hydrogen bonding interactions between the solvent and the triazole nitrogen atoms, which stabilize the excited state relative to the ground state.

Aprotic polar solvents such as dimethyl sulfoxide show the most pronounced bathochromic shift, with λmax at 258-260 nm and high extinction coefficients (14,000-17,000 L mol⁻¹ cm⁻¹) [19] [20]. This strong solvatochromic effect reflects the polar nature of the triazole system and its ability to interact with polar solvent molecules through dipole-dipole interactions.

Aprotic nonpolar solvents (dichloromethane, chloroform, hexane) produce hypsochromic shifts (blue shifts) with λmax values of 245-251 nm and lower extinction coefficients (6,000-11,500 L mol⁻¹ cm⁻¹) [19] [20]. The reduced solvent stabilization in nonpolar media results in higher energy absorption maxima and decreased oscillator strengths.

The solvent-dependent spectral changes can be rationalized using linear solvation energy relationships, where the absorption frequency correlates with solvent polarity parameters including π*, α, and β values [19]. The electronic transitions beyond 290 nm are negligible (absorption coefficients ≤10⁻²¹ cm² per molecule), indicating that atmospheric photodissociation processes are unlikely under tropospheric conditions [23] [24].

Temperature effects on the absorption spectra are minimal in the range of 298-350 K, suggesting that the electronic transitions are relatively insensitive to thermal energy variations within this range [23]. The concentration dependence of the absorption maximum is weak, indicating minimal aggregation or intermolecular interactions in dilute solutions typically used for spectroscopic measurements.